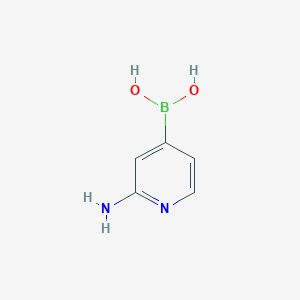

(2-Aminopyridin-4-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-aminopyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBACOXFGYMTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634891 | |

| Record name | (2-Aminopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903513-62-2 | |

| Record name | B-(2-Amino-4-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=903513-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Aminopyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2-Aminopyridin-4-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

(2-Aminopyridin-4-yl)boronic acid (CAS Number: 903513-62-2 ) is a specialized building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development.[1][2] Its unique structure, combining a 2-aminopyridine moiety with a boronic acid functional group, makes it a valuable reagent for creating complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for professionals in pharmaceutical and chemical research.

Chemical and Physical Properties

This compound is a stable, solid compound. The boronic acid group is a key feature, acting as a Lewis acid and enabling reversible covalent bond formation, a property widely exploited in the design of enzyme inhibitors and sensors.[3] The 2-aminopyridine scaffold is a prevalent pharmacophore in numerous biologically active compounds.[4]

A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 903513-62-2 | [1][2] |

| Molecular Formula | C₅H₇BN₂O₂ | |

| IUPAC Name | This compound | |

| InChI Key | AWBACOXFGYMTIX-UHFFFAOYSA-N | |

| Safety | Signal Word: Warning | |

| Hazard Statements: H302, H315, H319, H335 | ||

| Precautionary Statements: P261, P305+P351+P338 |

Note: Detailed spectroscopic data such as NMR, HPLC, and LC-MS are typically available from commercial suppliers.[5]

Synthesis and Experimental Protocols

The synthesis of pyridinylboronic acids often involves a regioselective halogen-metal exchange followed by quenching with a boron electrophile.[6] Below are representative protocols for the synthesis of the title compound and its pinacol ester derivative, which is often used for its enhanced stability and ease of handling.

The general synthesis strategy involves the creation of an organometallic intermediate from a halogenated pyridine, which is then reacted with a borate ester.

Caption: General synthesis workflow for this compound.

This protocol is adapted from general procedures for the synthesis of halopyridinylboronic acids.[6]

-

Reaction Setup: A solution of 4-bromo-2-aminopyridine (1.0 eq) in anhydrous THF (tetrahydrofuran) is prepared in an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen) and cooled to -78 °C in a dry ice/acetone bath.

-

Halogen-Metal Exchange: n-Butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the lithiated intermediate.

-

Borylation: Triisopropyl borate (B(O-iPr)₃, 1.2 eq) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~2). The aqueous layer is separated, and the organic layer is extracted with water. The combined aqueous layers are then washed with diethyl ether to remove non-polar impurities. The pH of the aqueous layer is carefully adjusted to ~7.5 using a base (e.g., NaOH), which should precipitate the product. The resulting solid is collected by filtration, washed with cold water and a minimal amount of cold ether, and then dried under vacuum to yield this compound.

Applications in Research and Drug Development

Boronic acids are versatile building blocks in organic chemistry and have gained immense traction in medicinal chemistry.[7][8] Their utility stems from their stability, low toxicity, and diverse reactivity, especially in the Suzuki-Miyaura cross-coupling reaction.[7]

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds with aryl or vinyl halides/triflates. This reaction is a cornerstone of modern drug synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The boron atom in boronic acids is electrophilic and can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in the active site of enzymes, particularly proteases.[9] This mechanism is the basis for the action of blockbuster drugs like Bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[9][10] The 2-aminopyridine moiety can engage in hydrogen bonding within the enzyme's binding pocket, enhancing affinity and selectivity.

Caption: Mechanism of enzyme inhibition via reversible covalent bond formation.

The unique combination of a proven pharmacophore and a versatile reactive group makes this compound a high-value compound for constructing novel chemical entities with therapeutic potential. Its applications range from fundamental synthetic chemistry to the development of targeted inhibitors for various disease pathways.

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. (2-AMINO-4-PYRIDYL)BORONIC ACID | 903513-62-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 903513-62-2|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to (2-Aminopyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural elucidation of (2-Aminopyridin-4-yl)boronic acid, a key building block in medicinal chemistry. This document details the spectroscopic and analytical techniques used to confirm its molecular structure and provides comprehensive experimental protocols for its synthesis and characterization, empowering researchers in their drug discovery and development endeavors.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group at the 2-position and a boronic acid group at the 4-position. Its chemical formula is C₅H₇BN₂O₂ with a molecular weight of 137.93 g/mol . The presence of the boronic acid moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The amino group provides a site for further functionalization, making it a versatile scaffold in the design of novel therapeutic agents.

| Property | Value |

| Chemical Formula | C₅H₇BN₂O₂ |

| Molecular Weight | 137.93 g/mol |

| CAS Number | 903513-62-2 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, DMSO, and water |

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction. A common route involves the borylation of a corresponding halo-substituted aminopyridine.

Experimental Protocol: Synthesis via Palladium-Catalyzed Borylation[1]

This protocol outlines a general procedure for the synthesis of this compound from 4-chloro-2-aminopyridine.

Materials:

-

4-Chloro-2-aminopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-2-aminopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask and degas the mixture by bubbling with argon for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

-

To the crude pinacol ester, add a mixture of acetone and 1 M HCl. Stir the mixture at room temperature for 2-4 hours to deprotect the boronic acid.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate. The desired product, this compound, may precipitate from the aqueous layer upon neutralization or remain in the aqueous phase. If it precipitates, it can be collected by filtration. If it remains in the aqueous phase, the pH can be adjusted to facilitate precipitation or the aqueous layer can be lyophilized.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Caption: Synthetic workflow for this compound.

Spectroscopic Data and Structural Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-6 |

| ~6.8 | d | 1H | H-5 |

| ~6.5 | s | 1H | H-3 |

| ~5.5 | br s | 2H | -NH₂ |

| ~8.0 | br s | 2H | -B(OH)₂ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~150 | C-6 |

| ~145 (broad) | C-4 |

| ~110 | C-5 |

| ~105 | C-3 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Expected Mass Spectrum Data (Electrospray Ionization - Positive Mode, ESI+)

| m/z | Assignment |

| 139.06 | [M+H]⁺ |

| 121.05 | [M+H - H₂O]⁺ |

| 94.05 | [M+H - B(OH)₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode.

Caption: Experimental workflow for Mass Spectrometry analysis.

X-ray Crystallography

While a publicly available crystal structure for this compound was not identified, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in a solid state. The general workflow for such an analysis is presented below.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of this compound of suitable size and quality from a supersaturated solution. This can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

-

Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular geometry.

An In-depth Technical Guide to the Physicochemical Properties of (2-Aminopyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Aminopyridin-4-yl)boronic acid, with the CAS number 903513-62-2, is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, incorporating both a reactive boronic acid moiety and a pharmacologically significant 2-aminopyridine scaffold, makes it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and drug development. These properties influence a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various chemical reactions.

Quantitative Data Summary

| Property | Value | Data Type | Source |

| Molecular Formula | C₅H₇BN₂O₂ | - | - |

| Molecular Weight | 137.93 g/mol | - | - |

| CAS Number | 903513-62-2 | - | - |

| Predicted pKa | 5.74 ± 0.10 | Computational | [1] |

| Predicted Boiling Point | 411.7 ± 55.0 °C | Computational | [1] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | Computational | [1] |

| Purity | ≥97% | Experimental (for related pinacol ester) | |

| Physical Form | Off-white to gray solid | Experimental | [1] |

| Storage Temperature | Keep in dark place, Sealed in dry, Store in freezer, under -20°C | - | [1] |

Note: Much of the available data is predicted and should be confirmed by experimental analysis.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental protocols. The following sections detail standard methodologies for key experiments.

pKa Determination

The acidity of a boronic acid is a critical parameter, influencing its interaction with biological targets and its reactivity.[2] At physiological pH, the equilibrium between the neutral trigonal form and the anionic tetrahedral form is dictated by the pKa.[2]

Methodology: Potentiometric Titration

-

Preparation of Solutions: Prepare a standard solution of the boronic acid in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol for sparingly soluble compounds). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the boronic acid solution in a beaker with a magnetic stirrer.

-

Titration: Slowly add the standardized base solution in small increments to the boronic acid solution while continuously monitoring the pH.

-

Data Analysis: Plot the pH of the solution against the volume of base added. The pKa can be determined from the half-equivalence point of the titration curve.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: Finely powder a small amount of the dry solid compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample slowly and record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Aqueous Solubility Determination

Solubility is a key factor in drug delivery and formulation.[2]

Methodology: Shake-Flask Method

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

-

Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Acquire the spectra on an NMR spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum. This method requires minimal sample preparation.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer. This technique is useful for determining the molecular weight and fragmentation pattern of the compound.

Applications in Drug Discovery and Synthesis

This compound is a versatile building block, particularly in the synthesis of kinase inhibitors. The 2-aminopyridine moiety is a common pharmacophore that can form key hydrogen bond interactions with the hinge region of many protein kinases.[2] The boronic acid group can be utilized in various coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the aminopyridine core into more complex molecules.

Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[3] A typical workflow for coupling this compound with an aryl halide is depicted below.

Detailed Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the aryl halide (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Involvement in Signaling Pathways

While specific studies detailing the direct interaction of this compound with signaling pathways are limited, its structural motifs are prevalent in molecules that target key cellular signaling cascades. For instance, the 2-aminopyridine core is a known hinge-binding motif in many kinase inhibitors, which modulate signaling pathways such as the MAPK and PI3K/Akt pathways that are often dysregulated in cancer.[2] The boronic acid group can form reversible covalent bonds with serine, threonine, or tyrosine residues in the active sites of certain enzymes, leading to potent inhibition.

The synthesis of kinase inhibitors often involves a convergent strategy where fragments containing key pharmacophores are coupled together. This compound serves as a valuable building block in such strategies.

This diagram illustrates how this compound can be used in a key coupling step to assemble a more complex molecule designed to inhibit a specific kinase, thereby modulating a cellular signaling pathway.

Conclusion

This compound is a compound of significant interest due to its potential applications in the synthesis of biologically active molecules. While a comprehensive experimental dataset for its physicochemical properties is still emerging, the available predicted data and information from related structures provide a solid foundation for its use in research. The detailed experimental protocols provided in this guide offer a practical framework for the determination of its key properties. Furthermore, its utility as a building block in the synthesis of kinase inhibitors highlights its importance in the ongoing efforts of drug discovery and development. Further research into the experimental characterization and biological activities of this compound is warranted to fully unlock its potential.

References

Reactivity Profile of (2-Aminopyridin-4-yl)boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Aminopyridin-4-yl)boronic acid and its derivatives, particularly the pinacol ester, are valuable building blocks in modern organic synthesis, offering a versatile platform for the construction of complex molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The document details synthetic methodologies, stability considerations, and optimized reaction protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in research and drug development.

Introduction

The 2-aminopyridine scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. The ability to functionalize this core structure is of paramount importance in medicinal chemistry. This compound serves as a key intermediate, enabling the introduction of the 2-aminopyridine moiety onto various aromatic and heteroaromatic systems through transition metal-catalyzed cross-coupling reactions. This guide will delve into the synthesis, stability, and primary reactivity pathways of this important reagent.

Synthesis of this compound and its Pinacol Ester

The direct synthesis of this compound can be challenging due to the inherent instability of some heteroaryl boronic acids. A common and more practical approach involves the synthesis of its more stable pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. This can be achieved through several methods, most notably via a palladium-catalyzed Miyaura borylation of a corresponding halo-precursor.

A plausible synthetic route starts from a suitable dihalopyridine, followed by a regioselective halogen-metal exchange and subsequent quenching with an appropriate borate ester.

Experimental Protocol: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

A general procedure for the synthesis of heteroaryl boronic esters involves the palladium-catalyzed cross-coupling of a halo-heteroaromatic compound with bis(pinacolato)diboron (B₂pin₂).

Materials:

-

2-Amino-4-bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried flask, add 2-amino-4-bromopyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (1.5 eq.).

-

Add Pd(dppf)Cl₂ (0.03 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

Stability and Handling

Heteroaryl boronic acids, particularly those containing nitrogen, can be prone to decomposition through pathways such as protodeboronation. The stability of this compound is influenced by pH, temperature, and the presence of water.

-

Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under basic conditions or at elevated temperatures in the presence of a proton source.[1]

-

Pinacol Esters for Enhanced Stability: The conversion of the boronic acid to its pinacol ester significantly enhances its stability, making it easier to handle, purify, and store for extended periods. The pinacol ester is generally a crystalline solid with improved air and moisture stability compared to the free boronic acid.

Reactivity Profile: Key Transformations

The primary utility of this compound and its pinacol ester lies in their application as nucleophilic partners in palladium- and copper-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate. This compound pinacol ester is an effective coupling partner for the synthesis of 4-aryl and 4-heteroaryl-2-aminopyridines.

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound pinacol ester with various aryl and heteroaryl halides.

| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~85 |

| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~78 |

| 3 | 2-Chloropyrimidine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 24 | ~72 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 90 | 18 | ~90 |

Note: Yields are indicative and can vary based on the specific substrate and reaction scale. The data is compiled from general protocols for similar heteroaryl boronic acids due to a lack of a comprehensive study on the title compound.

Materials:

-

This compound pinacol ester (1.2 eq.)

-

Aryl or heteroaryl halide (1.0 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound pinacol ester, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. It involves the copper-catalyzed reaction of a boronic acid with an amine or alcohol. This compound can be used to synthesize N- and O-arylated 2-aminopyridines. This reaction is often advantageous as it can be carried out under milder conditions, sometimes at room temperature and open to the air.[2]

The following table presents generalized conditions for the Chan-Lam coupling of aryl boronic acids with N- and O-nucleophiles. Specific data for this compound is limited in the literature, but the conditions are expected to be similar.

| Entry | Nucleophile | Copper Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Imidazole | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | rt | 48-72 | ~70-90 |

| 2 | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | rt | 24-48 | ~60-85 |

| 3 | Aniline | CuI | Cs₂CO₃ | DMF | 100 | 12-24 | ~65-80 |

| 4 | Primary Amine | Cu(OAc)₂ | 2,6-Lutidine | Toluene | 80 | 12-24 | ~50-75 |

Note: Yields are indicative and highly dependent on the specific substrates. These conditions are based on general Chan-Lam protocols.

Materials:

-

This compound (1.5 eq.)

-

N-nucleophile (e.g., imidazole, 1.0 eq.)

-

Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)

-

Base (e.g., pyridine, 2.0 eq.)

-

Solvent (e.g., Dichloromethane)

-

Molecular sieves (optional, to remove water)

Procedure:

-

To a flask, add the N-nucleophile, this compound, and copper(II) acetate.

-

If desired, add activated molecular sieves.

-

Add the solvent and then the base.

-

Stir the reaction mixture at room temperature, open to the air, until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Logical Workflow for Reaction Selection

The choice between Suzuki-Miyaura and Chan-Lam coupling depends on the desired bond formation. The following diagram illustrates a decision-making process for selecting the appropriate reaction.

Conclusion

This compound and its pinacol ester are highly valuable reagents in organic synthesis, particularly for the construction of molecules containing the 2-aminopyridine moiety. While the free boronic acid can be susceptible to protodeboronation, its pinacol ester offers enhanced stability and is generally the preferred reagent. This guide has outlined the key reactivity profiles of this compound in Suzuki-Miyaura and Chan-Lam couplings, providing generalized protocols and quantitative data to aid researchers in the successful application of this versatile building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

The Dawn of a Versatile Building Block: A Technical History of Aminopyridine Boronic Acids

For decades, the fields of medicinal chemistry and organic synthesis have been profoundly impacted by the emergence of aminopyridine boronic acids. These versatile building blocks have proven instrumental in the development of numerous therapeutic agents, primarily due to their unique chemical properties that allow for facile carbon-carbon bond formation. This in-depth technical guide explores the discovery and historical development of aminopyridine boronic acids, detailing their synthesis, early applications, and the evolution of their role in drug discovery.

The Genesis of a Powerful Tool: Early Synthesis and Discovery

While the first synthesis of a boronic acid was achieved by Edward Frankland in 1860, the specific class of aminopyridine boronic acids emerged much later. Their development is intrinsically linked to the rise of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979.[1] This reaction revolutionized the way chemists could create carbon-carbon bonds, particularly between aromatic and heteroaromatic rings.

The initial focus of Suzuki-Miyaura coupling was on aryl boronic acids. However, as the demand for complex heterocyclic molecules in drug discovery grew, so did the need for heteroaromatic boronic acids, including those based on the aminopyridine scaffold. While a single, seminal "discovery" paper for a simple aminopyridine boronic acid is not readily apparent in the historical literature, their appearance coincides with the broader exploration of heteroaromatic boronic acids as coupling partners in the late 20th and early 21st centuries.

Early synthetic routes to arylboronic acids often involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. The adaptation of these methods to the aminopyridine framework presented challenges due to the presence of the potentially reactive amino group. This led to the development of various protective group strategies and optimized reaction conditions to achieve efficient synthesis.

A significant advancement in the synthesis of pyridinylboronic acids, including aminopyridine derivatives, has been the use of halogen-metal exchange followed by borylation. Modern methods also include palladium-catalyzed cross-coupling of halopyridines with diboron reagents. A review of the synthesis of pyridinylboronic acids and their esters outlines five primary approaches that have been developed over time.

From Building Block to Wonder Drug: The Rise of Aminopyridine Boronic Acids in Medicinal Chemistry

The true impact of aminopyridine boronic acids became evident with their widespread adoption in medicinal chemistry. The aminopyridine moiety is a common feature in many biologically active molecules, and the ability to easily incorporate it into complex structures via the boronic acid handle proved to be a game-changer for drug discovery programs.

Kinase Inhibitors: A Dominant Application

A major area where aminopyridine boronic acids have excelled is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 2-aminopyridine and 2-aminopyrimidine scaffolds are key components of many kinase inhibitors, and their corresponding boronic acid derivatives are vital intermediates in their synthesis.

Numerous patents describe the use of aminopyridine and aminopyrimidine boronic acid pinacol esters in the preparation of cyclin-dependent kinase (CDK) inhibitors and other kinase-targeted therapies.[2] These intermediates are typically employed in Suzuki-Miyaura coupling reactions to construct the core structures of the final drug candidates.

Protease Inhibitors: Another Therapeutic Frontier

Aminopyridine boronic acids have also found application in the design of protease inhibitors. Proteases are enzymes that cleave peptide bonds in proteins and are involved in a wide range of physiological processes. Boronic acids, in general, are known to be effective inhibitors of serine proteases, and this property has been exploited in the development of novel therapeutics. Patents dating back to the early 1990s describe boron-containing amino acid and peptide analogs as protease inhibitors.[3] More recent patents detail the use of boronic acid compounds, including those derived from aminopyridines, as proteasome inhibitors for the treatment of cancer.

Experimental Protocols: A Look at the Synthesis

The synthesis of aminopyridine boronic acids and their esters has evolved to become a routine and scalable process. Below are representative experimental protocols for the preparation of these key intermediates.

Synthesis of 2-Aminopyrimidine-5-boronic Acid Pinacol Ester

A common method for the preparation of 2-aminopyrimidine-5-boronic acid pinacol ester involves a multi-step synthesis starting from 2-chloropyrimidine.

Table 1: Synthetic Protocol for 2-Aminopyrimidine-5-boronic Acid Pinacol Ester

| Step | Reactants and Reagents | Conditions | Product |

| 1 | 2-chloropyrimidine, N-Bromosuccinimide (NBS), BF3-Et2O | - | 2-chloro-5-bromopyrimidine |

| 2 | 2-chloro-5-bromopyrimidine, n-Bu3MgLi, methoxyboronic acid pinacol ester or isopropoxyboronic acid pinacol ester | -20 to -10 °C | 2-chloropyrimidine-5-boronic acid pinacol ester |

| 3 | 2-chloropyrimidine-5-boronic acid pinacol ester, ammonia water or ammonia methanol solution | Sealed vessel, 80-100 °C | 2-aminopyrimidine-5-boronic acid pinacol ester |

This protocol is based on a patented synthetic method and is provided for illustrative purposes.[4]

Signaling Pathways and Logical Relationships

The utility of aminopyridine boronic acids as synthetic intermediates is best visualized through the workflow of a typical drug discovery project targeting a specific signaling pathway.

Kinase Inhibitor Synthesis Workflow

The following diagram illustrates the logical flow from a starting material to a final kinase inhibitor, highlighting the central role of the aminopyridine boronic acid intermediate.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 3. US4963655A - Boron analogs of amino acid/peptide protease inhibitors - Google Patents [patents.google.com]

- 4. CN104788482A - A method of preparing 2-aminopyrimidine-5-boronic acid pinacol ester - Google Patents [patents.google.com]

Spectroscopic Data and Characterization of (2-Aminopyridin-4-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and characterization methods for (2-Aminopyridin-4-yl)boronic acid. Due to the limited availability of specific experimental data in public literature, this document outlines the expected spectroscopic characteristics and provides generalized, yet detailed, experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of structurally related compounds, such as 2-aminopyridine and various arylboronic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-6 (Pyridine) |

| ~7.0 - 7.2 | s | 1H | H-3 (Pyridine) |

| ~6.8 - 7.0 | d | 1H | H-5 (Pyridine) |

| ~6.0 - 6.5 (broad) | s | 2H | -NH₂ (Amino) |

| ~5.0 - 6.0 (broad) | s | 2H | -B(OH)₂ (Boronic Acid) |

Note: Chemical shifts are referenced to a standard internal solvent peak. The protons of the amino and boronic acid groups are exchangeable and may appear as broad signals or may not be observed depending on the solvent and water content.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C-2 (Pyridine) |

| ~150 - 155 | C-6 (Pyridine) |

| ~140 - 145 (broad) | C-4 (Pyridine, C-B) |

| ~115 - 120 | C-5 (Pyridine) |

| ~110 - 115 | C-3 (Pyridine) |

Note: The carbon atom attached to the boron (C-4) may exhibit a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Strong, Broad | O-H stretch (boronic acid), N-H stretch (amino) |

| 3200 - 3000 | Medium | Aromatic C-H stretch |

| ~1640 - 1600 | Strong | N-H bend (amino), C=C stretch (aromatic) |

| ~1400 - 1300 | Strong | B-O stretch |

| ~1100 - 1000 | Strong | B-C stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion Species |

| 139.06 | [M+H]⁺ |

| 121.05 | [M-H₂O+H]⁺ |

Note: Boronic acids are prone to dehydration and the formation of cyclic boroxines (trimers) under certain MS conditions, which may lead to the observation of higher mass ions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O).

-

The use of protic solvents like Methanol-d₄ or D₂O can help to break up oligomeric species (boroxines) that boronic acids tend to form, resulting in sharper NMR signals for the aromatic protons. However, this will lead to the exchange and disappearance of the -NH₂ and -B(OH)₂ proton signals.

-

Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 3-4 seconds

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a ¹³C NMR spectrum on the same instrument.

-

Typical acquisition parameters:

-

Pulse sequence: zgpg30 (proton-gated decoupling)

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the FT-IR spectrum over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

To minimize the formation of boroxines, derivatization to the pinacol ester or analysis in the presence of a diol can be performed.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Typical ESI source parameters should be optimized for the compound, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Visualizations

The following diagrams illustrate a general workflow for the synthesis and characterization of a chemical compound and a logical relationship for spectroscopic analysis.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationship between spectroscopic techniques and the structural information obtained.

Synthesis of (2-Aminopyridin-4-yl)boronic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Aminopyridin-4-yl)boronic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. This document details established synthetic methodologies, presents quantitative data for key reactions, and outlines the biological significance of these compounds, particularly as kinase inhibitors.

Introduction

This compound derivatives are versatile building blocks in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of the aminopyridine scaffold, a common motif in bioactive molecules, coupled with the reactivity of the boronic acid group, makes these compounds valuable precursors for the development of novel therapeutics. Notably, derivatives of this class have shown potential as inhibitors of various protein kinases, implicating them in the modulation of key signaling pathways relevant to cancer and inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly approached through two primary strategies: the functionalization of a pre-formed aminopyridine ring or the construction of the pyridine ring with the boronic acid moiety already in place. The most prevalent methods involve the borylation of a suitable 2-aminopyridine precursor.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a robust and widely used method for the synthesis of aryl and heteroaryl boronic esters. This reaction involves the palladium-catalyzed cross-coupling of a halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). For the synthesis of this compound pinacol ester, the typical starting material is a 2-amino-4-halopyridine.

Experimental Protocol: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine via Miyaura Borylation

This protocol is adapted from standard Miyaura borylation procedures.

-

Materials:

-

2-Amino-4-bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 2-amino-4-bromopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

Add Pd(dppf)Cl₂ (0.03 equiv) to the reaction mixture.

-

Heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine.

-

A more streamlined approach involves a one-pot borylation/Suzuki coupling sequence, which avoids the isolation of the boronic ester intermediate.[1][2][3] This method is particularly efficient for rapidly generating libraries of derivatives.[1]

Iridium-Catalyzed C-H Borylation

Direct C-H borylation using iridium catalysts has emerged as a powerful, atom-economical method for the synthesis of aryl and heteroaryl boronic esters. This approach avoids the need for pre-functionalized starting materials like halides. The regioselectivity of the borylation on the pyridine ring is influenced by steric and electronic factors. For 2-aminopyridine, C-H borylation can potentially occur at various positions. Achieving C4 selectivity can be challenging and may require specific directing groups or ligand tuning.[4]

General Workflow for Ir-Catalyzed C-H Borylation:

Caption: General workflow for Iridium-catalyzed C-H borylation.

Quantitative Data

The following tables summarize representative yields for the synthesis of this compound derivatives and their subsequent Suzuki-Miyaura cross-coupling reactions.

Table 1: Synthesis of this compound Pinacol Ester

| Starting Material | Method | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Amino-4-bromopyridine | Miyaura Borylation | Pd(dppf)Cl₂ | KOAc | 1,4-Dioxane | 80 | 18 | 75-85 | [2] |

| 2-Amino-4-chloropyridine | Miyaura Borylation | XPhos Pd G2 | KOAc | 2-MeTHF | 80 | 12 | 88 | [1] |

| 2-Aminopyridine | Ir-catalyzed C-H Borylation | [Ir(cod)OMe]₂/dtbpy | - | Cyclohexane | 80 | 24 | Mixture of isomers | [4] |

Table 2: Suzuki-Miyaura Cross-Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with Aryl Halides

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 2-Amino-4-(p-tolyl)pyridine | 92 | General Protocol |

| 1-Bromo-4-methoxybenzene | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 2-Amino-4-(4-methoxyphenyl)pyridine | 85 | General Protocol |

| 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 18 | 2-Amino-4-(pyridin-3-yl)pyridine | 78 | General Protocol |

| 4-Chlorobenzonitrile | XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 100 | 8 | 4-(2-Aminopyridin-4-yl)benzonitrile | 91 | General Protocol |

Biological Activity and Signaling Pathways

Derivatives of 2-aminopyridine and boronic acid are known to exhibit a range of biological activities, most notably as inhibitors of protein kinases. These enzymes play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

This compound derivatives, by combining these two pharmacophores, are promising candidates for the development of novel kinase inhibitors. Several key signaling pathways are potential targets for such compounds.

MAP4K4 Signaling Pathway

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that has been implicated in various cellular processes, including inflammation, cell migration, and cancer progression.[5][6] The 2-aminopyridine moiety is a known scaffold for MAP4K4 inhibitors.[7]

Caption: MAP4K4 signaling pathway and potential inhibition.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its aberrant activation is frequently observed in various cancers, making it a prime target for therapeutic intervention.[8][9][10]

References

- 1. medium.com [medium.com]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Borylation/Suzuki Couplings for Streamlined Synthesis of Compounds in Drug Discovery | Technology Networks [technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. Map4k4 signaling nodes in metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Theoretical Insights into (2-Aminopyridin-4-yl)boronic acid: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Aminopyridin-4-yl)boronic acid is a molecule of significant interest in medicinal chemistry and materials science. The presence of the 2-aminopyridine moiety, a common pharmacophore, combined with the versatile boronic acid group, suggests potential applications in drug design, particularly as an inhibitor for certain enzymes, and in the development of novel materials.[1] Boronic acids are known for their ability to form reversible covalent bonds with diols, a characteristic that is crucial for their biological activity.[2]

Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), are indispensable for elucidating the structural, electronic, and reactive properties of such molecules at an atomic level.[3] These computational approaches provide profound insights that can accelerate the rational design of novel therapeutics and materials. This guide outlines the core theoretical concepts and a representative computational workflow for the in-depth study of this compound.

Molecular Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with an amino group at the 2-position and a boronic acid group at the 4-position. The interplay between the electron-donating amino group and the electron-withdrawing boronic acid group, mediated by the aromatic pyridine ring, is expected to govern its chemical behavior.

Conformational Analysis

The rotational freedom around the C-B bond of the boronic acid group allows for different conformations. Theoretical calculations can predict the most stable conformer by optimizing the geometry and calculating the relative energies of various orientations of the hydroxyl groups. For a similar molecule, 2-fluoro-4-pyridineboronic acid, four conformers (TC, CT, TT, and CC) were suggested based on the internal rotation of the two hydroxyl groups around the C–B bond, with the TC conformer being the most stable.[4] A similar conformational landscape is anticipated for this compound.

Electronic Properties

Quantum chemical calculations can provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electrophilic and nucleophilic sites. This is particularly useful for predicting intermolecular interactions.

Computational Methodology: A Representative Protocol

The following outlines a typical computational protocol for the theoretical study of this compound, based on methodologies applied to similar compounds.[5][6]

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Level of Theory and Basis Set

Density Functional Theory (DFT) has been shown to provide a reliable balance between computational cost and accuracy for boronic acid derivatives.[3] A common choice would be the B3LYP hybrid functional. The selection of the basis set is also critical for obtaining accurate results. A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is generally recommended for optimizing the geometry and calculating the electronic properties of such molecules.

Geometry Optimization and Vibrational Frequencies

The initial 3D structure of this compound would be constructed and then its geometry would be fully optimized to find the lowest energy conformation. Following optimization, a frequency calculation would be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of molecular properties would be calculated, including:

-

Structural Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential.

-

Spectroscopic Properties: Theoretical vibrational frequencies (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data if available.

Presentation of Quantitative Data

The quantitative data generated from the theoretical calculations would be summarized in structured tables for clarity and ease of comparison. Below are illustrative examples of how such data would be presented.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C4-B | Value | C3-C4-C5 | Value |

| B-O1 | Value | C4-B-O1 | Value |

| B-O2 | Value | O1-B-O2 | Value |

| C2-N(amino) | Value | C3-C2-N(amino) | Value |

| N1-C2 | Value | C2-N1-C6 | Value |

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

Visualizations

Visualizations are crucial for understanding complex theoretical concepts and workflows. Below are Graphviz diagrams representing a typical computational workflow and a conceptual diagram of intermolecular interactions.

Caption: A typical workflow for the computational study of a small molecule.

Caption: Conceptual diagram of potential intermolecular interactions.

Conclusion

While direct theoretical studies on this compound are yet to be published, this guide demonstrates a robust and well-established computational framework for its investigation. The application of DFT calculations can provide a wealth of information regarding its structural, electronic, and reactive properties. Such theoretical insights are invaluable for guiding future experimental work, including the synthesis of derivatives with tailored properties and the exploration of its potential applications in drug discovery and materials science. The methodologies and expected outcomes presented here serve as a comprehensive roadmap for researchers and scientists venturing into the computational analysis of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 1093961-43-3|(2-Aminopyrimidin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-(Pyridin-2-yl)aminocarbonylphenylboronic acid | C12H11BN2O3 | CID 44119539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (2-Aminopyridin-4-yl)boronic Acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Aminopyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, synthetic routes, and key applications, with a focus on its utility in the development of novel therapeutics.

Commercial Availability and Supplier Information

This compound and its common synthetic precursor, the pinacol ester, are readily available from a variety of chemical suppliers. Purity levels are typically high, ensuring suitability for demanding research and development applications.

| Supplier | Product Name | CAS Number | Purity |

| Amerigo Scientific | This compound | 903513-62-2 | 97% |

| BLDpharm | This compound | 903513-62-2 | 97% |

| Sigma-Aldrich | 2-Aminopyridine-4-boronic acid, pinacol ester | 1195995-72-2 | ≥97% |

| ChemScene | (2-((Methoxycarbonyl)amino)pyridin-4-yl)boronic acid | 1815614-93-7 | ≥98% |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound and its pinacol ester derivative is provided below. This data is essential for reaction planning, characterization, and quality control.

This compound

| Property | Value |

| CAS Number | 903513-62-2 |

| Molecular Formula | C₅H₇BN₂O₂ |

| Molecular Weight | 137.93 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| Solubility | Soluble in methanol and water. |

| Storage Conditions | Store at 2-8°C, keep container tightly closed in a dry and well-ventilated place. |

2-Aminopyridine-4-boronic acid, pinacol ester

| Property | Value |

| CAS Number | 1195995-72-2 |

| Molecular Formula | C₁₁H₁₇BN₂O₂ |

| Molecular Weight | 220.08 g/mol |

| Appearance | Powder or solid |

| Purity | ≥97% |

| Melting Point | 131-135 °C (lit.) |

| Storage Conditions | Store at room temperature. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-amino-4-bromopyridine, followed by a palladium-catalyzed borylation reaction.

Synthesis of 2-Amino-4-bromopyridine (Precursor)

A common route to 2-amino-4-bromopyridine involves the Hofmann rearrangement of 4-bromopyridine-2-carboxamide, which is synthesized from 4-bromopyridine hydrochloride.

Experimental Protocol: Synthesis of 2-Amino-4-bromopyridine

-

Step 1: Esterification of 4-Bromopyridine Hydrochloride

-

In a suitable reactor, suspend 4-bromopyridine hydrochloride in a mixture of ethanol and sulfuric acid.

-

Heat the mixture to reflux for 12-18 hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield crude ethyl 4-bromopyridine-2-carboxylate, which can be used in the next step without further purification.

-

-

Step 2: Amination of Ethyl 4-bromopyridine-2-carboxylate

-

Dissolve the crude ethyl 4-bromopyridine-2-carboxylate in a solution of ammonia in methanol.

-

Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain 4-bromopyridine-2-carboxamide as a solid.

-

-

Step 3: Hofmann Rearrangement to 2-Amino-4-bromopyridine

-

Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide in water.

-

Add the 4-bromopyridine-2-carboxamide to the sodium hypobromite solution while maintaining a low temperature.

-

Slowly warm the reaction mixture and then heat to 60-70°C for 1-2 hours.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-amino-4-bromopyridine.

-

Miyaura Borylation of 2-Amino-4-bromopyridine

The conversion of 2-amino-4-bromopyridine to its corresponding boronic acid or pinacol ester is efficiently achieved via the Miyaura borylation reaction, which utilizes a palladium catalyst.

Experimental Protocol: Synthesis of 2-Aminopyridine-4-boronic acid, pinacol ester

-

To a dry Schlenk flask, add 2-amino-4-bromopyridine (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv.).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-aminopyridine-4-boronic acid, pinacol ester.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound and its pinacol ester are invaluable reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-amino-4-arylpyridines. These structures are prevalent in a wide array of biologically active molecules, including kinase inhibitors.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound or its pinacol ester (1.0-1.5 equiv.), the aryl or heteroaryl halide (1.0 equiv.), and a suitable base (e.g., potassium carbonate, 2.0-3.0 equiv.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture with stirring at 80-100°C for 4-24 hours, monitoring by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-arylpyridine.[1]

Conclusion

This compound is a commercially accessible and highly versatile building block for organic synthesis and drug discovery. Its utility in the construction of complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for medicinal chemists. The detailed synthetic protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (2-Aminopyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules. The use of aminopyridine derivatives in drug discovery is widespread, and their incorporation into more complex structures via Suzuki coupling is a key synthetic strategy.[2][3]

This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura coupling of (2-Aminopyridin-4-yl)boronic acid with various aryl halides. While a specific protocol for this exact boronic acid is not extensively documented in publicly available literature, the provided methodology is based on established procedures for structurally similar 2-pyridylboronic acids and aminopyridine derivatives.[4] It is important to note that 2-substituted nitrogen-containing heteroaryl organoboranes can present challenges, such as slower rates of transmetalation and a propensity for protodeboronation.[4] Therefore, the conditions outlined below may require optimization for specific substrates.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The reaction is typically catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of pyridylboronic acids with aryl halides, which can serve as a starting point for the optimization of reactions with this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Aryl Halide | Aryl Bromide | Aryl Chloride | Aryl Iodide |

| This compound | 1.2 equivalents | 1.5 equivalents | 1.1 equivalents |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (3 mol%) |

| Ligand | - | SPhos (4 mol%) | - |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | Cs₂CO₃ (2.5 equiv) |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | DMF |

| Temperature | 90 °C | 110 °C | 80 °C |

| Reaction Time | 12-24 hours | 8-16 hours | 12 hours |

| Yield | Substrate dependent | Substrate dependent | Substrate dependent |

Experimental Protocols

Representative Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for different aryl halides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup: To a Schlenk flask or a sealable reaction vial, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-2-aminopyridine.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Experimental Workflow